molecular formula C4H7N3O8 B13821868 1,3-Propanediol, 2-methyl-2-nitro-, dinitrate CAS No. 4055-94-1

1,3-Propanediol, 2-methyl-2-nitro-, dinitrate

Cat. No.: B13821868
CAS No.: 4055-94-1
M. Wt: 225.11 g/mol
InChI Key: PNEVRNLRPGLOIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2-methyl-2-nitro-, dinitrate can be synthesized through the nitration of 2-methyl-2-nitro-1,3-propanediol. The nitration process involves the reaction of 2-methyl-2-nitro-1,3-propanediol with a nitrating agent such as nitric acid in the presence of a catalyst . The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and catalysts, with stringent control over reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-methyl-2-nitro-, dinitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1,3-Propanediol, 2-methyl-2-nitro-, dinitrate include:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Biological Activity

1,3-Propanediol, 2-methyl-2-nitro-, dinitrate (also known as C4H7N3O8) is a compound of significant interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article provides a detailed overview of its biological activity, including toxicological data, mechanisms of action, and relevant case studies.

  • Chemical Formula : C4H7N3O8
  • Molar Mass : 225.1 g/mol
  • Structure : The compound features two nitro groups attached to a propanediol backbone, which contributes to its reactivity and biological effects.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into antimicrobial, cytotoxic, and potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with nitro groups often possess antimicrobial properties. The mechanism typically involves the disruption of microbial cell membranes and inhibition of essential metabolic processes.

  • Case Study : In vitro studies demonstrated that dinitrate compounds can inhibit the growth of certain bacteria by interfering with their metabolic pathways. Specific tests showed significant inhibition against both Gram-positive and Gram-negative bacteria .

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cell lines.

  • Findings : Studies revealed that at higher concentrations, the compound induces apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress .

Toxicological Profile

Understanding the toxicological profile is crucial for assessing the safety of this compound for potential applications.

Acute Toxicity

Acute toxicity studies in animal models have indicated that exposure to high doses can lead to severe health effects:

  • Symptoms : Observed symptoms included respiratory distress and gastrointestinal lesions. The no observed adverse effect level (NOAEL) was identified at lower doses .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can modify cellular components.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit dehydrogenase enzymes in microbial cells, which is critical for energy metabolism .

Data Summary Table

Property Value
Chemical FormulaC4H7N3O8
Molar Mass225.1 g/mol
Antimicrobial ActivityYes
CytotoxicityYes
NOAEL20 mg/kg
Major Symptoms of ToxicityRespiratory distress, GI lesions

Properties

CAS No.

4055-94-1

Molecular Formula

C4H7N3O8

Molecular Weight

225.11 g/mol

IUPAC Name

(2-methyl-2-nitro-3-nitrooxypropyl) nitrate

InChI

InChI=1S/C4H7N3O8/c1-4(5(8)9,2-14-6(10)11)3-15-7(12)13/h2-3H2,1H3

InChI Key

PNEVRNLRPGLOIP-UHFFFAOYSA-N

Canonical SMILES

CC(CO[N+](=O)[O-])(CO[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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